Pentafluorophenyl 4,5-dimethyl-1,3-thiazole-2-sulfonate
Overview
Description
Pentafluorophenyl 4,5-dimethyl-1,3-thiazole-2-sulfonate is a chemical compound with the CAS Number: 1354950-61-0 . It has a molecular weight of 359.3 and its IUPAC name is 2,3,4,5,6-pentafluorophenyl 4,5-dimethyl-1,3-thiazole-2-sulfonate . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H6F5NO3S2/c1-3-4(2)21-11(17-3)22(18,19)20-10-8(15)6(13)5(12)7(14)9(10)16/h1-2H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved data.Scientific Research Applications
Synthesis of β-Sultams
A significant application of heterocyclic pentafluorophenyl sulfonates, which are closely related to the chemical of interest, is in the stereoselective synthesis of β-sultams. Lewis et al. (2006) demonstrated a one-pot synthesis of substituted 1,2-thiazetidine 1,1-dioxides (β-sultams) from these sulfonates. The method involves mild N−O bond cleavage followed by intramolecular cyclization, showcasing the utility of pentafluorophenyl sulfonate as a valuable precursor to sulfonamides Lewis et al., 2006.
Catalysis and Activated Sulfonate Esters Synthesis
The synthesis of activated sulfonate esters represents another crucial application. Vedovato et al. (2018) reported the synthesis of pentafluorophenyl (PFP) sulfonate esters via a copper-catalyzed oxidative process. This method provides a broad range of PFP esters in good yields, highlighting the adaptability of pentafluorophenyl sulfonates in facilitating the synthesis of structurally diverse sulfonate esters Vedovato et al., 2018.
Stability and Reactivity in Sulfonamide Synthesis
The stability and reactivity of heterocyclic pentafluorophenyl sulfonate esters, closely related to the chemical , have been leveraged as alternatives to less stable sulfonyl chlorides. Bornholdt et al. (2009) noted these esters are prepared easily from thiols and react readily with amines to produce sulfonamides in high yields, offering a safer and more stable alternative for sulfonamide synthesis Bornholdt et al., 2009.
Material Science Applications
In material science, the incorporation of pentafluorophenyl sulfonate moieties into polymers has been explored to enhance material properties. For example, Wang et al. (2015) synthesized poly(arylene ether sulfone)s containing multiple quaternary ammonium groups, which demonstrated good conductivity and thermal stability. This research showcases the potential for using pentafluorophenyl sulfonate derivatives in creating high-performance materials for applications such as ion exchange membranes Wang et al., 2015.
Protective Group in Organic Synthesis
The pentafluorophenyl (PFP) group, related to the chemical in focus, serves as an effective sulfonic acid protecting group. This utility facilitates the synthesis of biaryl- and heterobiaryl-PFP-sulfonate esters, showcasing the versatility of PFP derivatives in complex organic syntheses Avitabile et al., 2005.
Safety and Hazards
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4,5-dimethyl-1,3-thiazole-2-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F5NO3S2/c1-3-4(2)21-11(17-3)22(18,19)20-10-8(15)6(13)5(12)7(14)9(10)16/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNXJJCJQJQEKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F5NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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